Cas no 63678-26-2 (N-butyl-1H-imidazole-1-carboxamide)

N-butyl-1H-imidazole-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-1-carboxamide, N-butyl-
- N-butyl-1H-imidazole-1-carboxamide
- BDBM50225472
- CHEMBL63484
- Imidazole-1-carboxylic acid butylamide
- EN300-88162
- 63678-26-2
- AKOS009098550
- SCHEMBL4256419
-
- MDL: MFCD11099683
- Inchi: InChI=1S/C8H13N3O/c1-2-3-4-10-8(12)11-6-5-9-7-11/h5-7H,2-4H2,1H3,(H,10,12)
- InChI Key: OVVHGEJWGKGBLV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 167.105862047Da
- Monoisotopic Mass: 167.105862047Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.9Ų
- XLogP3: 0.7
N-butyl-1H-imidazole-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88162-0.05g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 0.05g |
$348.0 | 2023-09-01 | ||
Enamine | EN300-88162-2.5g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 2.5g |
$810.0 | 2023-09-01 | ||
Enamine | EN300-88162-0.25g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 0.25g |
$381.0 | 2023-09-01 | ||
Enamine | EN300-88162-0.5g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 0.5g |
$397.0 | 2023-09-01 | ||
Enamine | EN300-88162-1.0g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 1.0g |
$727.0 | 2023-02-11 | ||
Enamine | EN300-88162-10.0g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-88162-10g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 10g |
$1778.0 | 2023-09-01 | ||
Enamine | EN300-88162-5.0g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 5.0g |
$2110.0 | 2023-02-11 | ||
Enamine | EN300-88162-0.1g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 0.1g |
$364.0 | 2023-09-01 | ||
Enamine | EN300-88162-5g |
N-butyl-1H-imidazole-1-carboxamide |
63678-26-2 | 5g |
$1199.0 | 2023-09-01 |
N-butyl-1H-imidazole-1-carboxamide Related Literature
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on N-butyl-1H-imidazole-1-carboxamide
N-butyl-1H-imidazole-1-carboxamide: A Comprehensive Overview
N-butyl-1H-imidazole-1-carboxamide, also known by its CAS number 63678-26-2, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The N-butyl substituent attached to the imidazole ring introduces unique properties that make this compound versatile for different applications.
Recent studies have highlighted the potential of N-butyl-1H-imidazole-1-carboxamide in drug development, particularly in the design of bioactive molecules. The imidazole core is known for its ability to form hydrogen bonds, which is crucial for molecular recognition and binding in biological systems. The N-butyl group enhances the hydrophobicity of the molecule, making it more lipophilic and potentially improving its bioavailability when used as a drug candidate.
One of the most promising applications of N-butyl-1H-imidazole-1-carboxamide is in the field of catalysis. Researchers have explored its use as a ligand in transition metal-catalyzed reactions, where it has shown remarkable efficiency in promoting various organic transformations. The ability of this compound to coordinate with metal centers makes it an effective catalyst for reactions such as cross-couplings and reductions. Recent advancements in asymmetric catalysis have further underscored its potential in producing enantiomerically enriched compounds, which are highly valued in pharmaceuticals and agrochemicals.
In addition to its catalytic applications, N-butyl-1H-imidazole-1-carboxamide has been investigated for its role in materials science. The compound exhibits interesting electronic properties due to the conjugated imidazole ring, making it a candidate for use in organic electronics. Studies have shown that films prepared from this compound can exhibit semiconducting behavior, which could be exploited in devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its thermal stability and mechanical robustness make it suitable for high-performance materials under harsh conditions.
The synthesis of N-butyl-1H-imidazole-1-carboxamide involves a multi-step process that typically starts with the preparation of imidazole derivatives. Recent innovations in synthetic methodology have enabled more efficient and scalable routes to this compound. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. This advancement is particularly important for industrial applications where large-scale production is required.
From an environmental perspective, understanding the fate and transport of N-butyl-1H-imidazole-1-carboxamide is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to evaluate its behavior under anaerobic conditions and its potential toxicity to aquatic organisms.
Looking ahead, the development of novel derivatives of N-butyl-1H-imidazole-1-carboxamide holds great promise for expanding its utility across diverse fields. By modifying the substituents on the imidazole ring or incorporating additional functional groups, chemists can tailor the properties of this compound to meet specific application needs. For example, introducing electron-withdrawing groups could enhance its electronic conductivity, while hydrophilic groups could improve its solubility in polar solvents.
In conclusion, N-butyl-1H-imidazole-1-carboxamide (CAS No 63678-26-2) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structural features and versatile properties make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing modern technologies.
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